
5-(Diphenylmethyl)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Diphenylmethyl)-2-oxazolidinone: is a chemical compound that belongs to the class of oxazolidinones Oxazolidinones are five-membered heterocyclic compounds containing nitrogen and oxygen atoms This particular compound is characterized by the presence of a diphenylmethyl group attached to the oxazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diphenylmethyl)-2-oxazolidinone typically involves the reaction of diphenylmethanol with an appropriate oxazolidinone precursor. One common method is the condensation reaction between diphenylmethanol and 2-oxazolidinone in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved purity of the final product. The use of microreactors and continuous flow techniques has been shown to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Diphenylmethyl)-2-oxazolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazolidinone compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(Diphenylmethyl)-2-oxazolidinone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool for probing biochemical pathways.
Medicine: In medicine, this compound derivatives have been investigated for their antimicrobial propertiesIt has shown promise as a lead compound for the development of new antibiotics .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of 5-(Diphenylmethyl)-2-oxazolidinone involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex and disrupts the elongation process, ultimately leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced potency and a broader spectrum of activity.
Cycloserine: A structural analog that also targets bacterial cell wall synthesis.
Uniqueness: 5-(Diphenylmethyl)-2-oxazolidinone is unique due to its specific diphenylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the development of new derivatives with improved biological activity and stability.
Propriétés
Numéro CAS |
66892-83-9 |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
5-benzhydryl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H15NO2/c18-16-17-11-14(19-16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2,(H,17,18) |
Clé InChI |
NNQLFOCRIKZWOJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)N1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


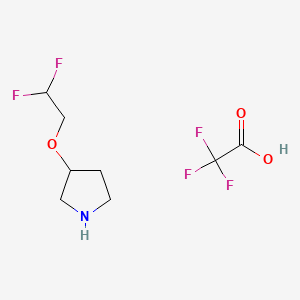
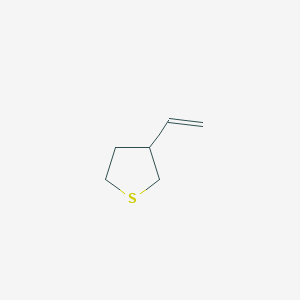
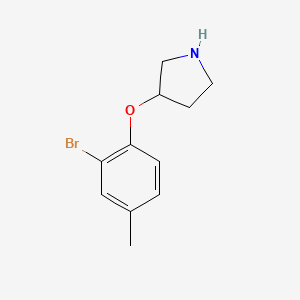

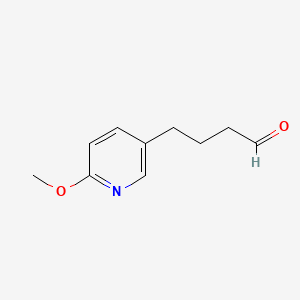
![2-(Benzo[d]thiazol-2-yl)morpholine](/img/structure/B13588730.png)


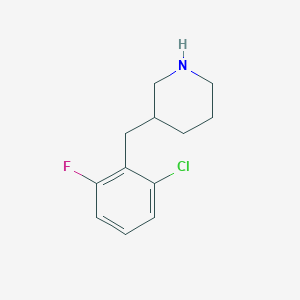

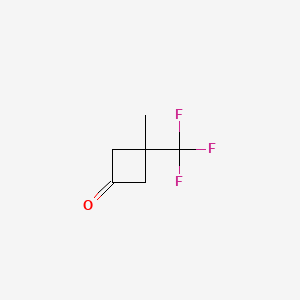

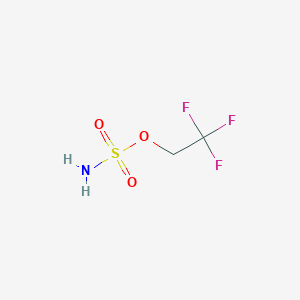
![2-[Methyl(piperidin-4-yl)amino]acetamidedihydrochloride](/img/structure/B13588768.png)
